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Compound of Interest

Compound Name: 6-Bromo-5-methylnicotinaldehyde

CAS No.: 885167-81-7

Cat. No.: B1522184

Get Quote

Executive Summary
6-Bromo-5-methylnicotinaldehyde (CAS: 885167-81-7) is a high-value pyridine scaffold

extensively used in the synthesis of kinase inhibitors and complex heterocycles.[1][2] Its tri-

functional nature—comprising a reactive aldehyde (C3), a cross-coupling-ready bromide (C6),

and a steric-directing methyl group (C5)—makes it a linchpin in medicinal chemistry.[1][3]

However, the synthesis of polysubstituted pyridines is prone to regioisomerism.[3]

Misidentification of the methyl or bromine position can lead to costly late-stage failures.[1] This

guide provides a definitive structural confirmation protocol and compares the molecule's

performance against its chlorinated analog, equipping researchers with the data needed to

ensure project integrity.[3]

Part 1: Comparative Performance Analysis
Reactivity Profile: Bromo- vs. Chloro- Analogs
In drug discovery, the choice between 6-Bromo-5-methylnicotinaldehyde and its analog 6-

Chloro-5-methylnicotinaldehyde is often a trade-off between cost and reactivity.[1]
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Feature
6-Bromo-5-

methylnicotinaldehyd

e

6-Chloro-5-

methylnicotinaldehyd

e

Operational Impact

C-X Bond Energy ~280 kJ/mol (Weaker)
~340 kJ/mol

(Stronger)

Bromo allows for

milder activation.[1]

Suzuki Coupling High yield at 60–80°C
Requires >100°C or

specialized ligands

Bromo is superior for

thermally sensitive

substrates.[1][3]

Lithium-Halogen

Exchange
Rapid at -78°C Sluggish/Incomplete

Bromo is essential for

cryogenic metallation

strategies.[1]

Cost High Low

Use Chloro for early-

stage bulk; use Bromo

for complex late-stage

functionalization.[1]

Analytical Reliability: 1D vs. 2D NMR
Relying solely on 1D

H NMR is the most common cause of structural misassignment in substituted pyridines.[1]

Method Resolution Power Risk Level Recommendation

Standard 1D

H NMR

Low. Chemical shifts

of H2/H4 are often

ambiguous (~8.0–9.0

ppm).[1][3]

High. Cannot

definitively distinguish

5-methyl from 4-

methyl isomers.

Use only for purity

checks after structural

validation.

2D NOESY / HMBC

High. Correlates

spatial proximity and

3-bond connectivity.[1]

[3]

Low. Self-validating

via through-space

interactions.[1]

Mandatory for initial

batch validation.

Part 2: Structural Confirmation Strategy
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The Regioisomer Challenge
The primary challenge is distinguishing the target 5-methyl isomer from the 4-methyl or 2-

methyl byproducts that can arise during Vilsmeier-Haack formylations or lithiation sequences.

[1]

Target Structure (Pyridine Numbering):

N (1)

C2-H: Singlet, deshielded by Ring N and C3-CHO.[1][3]

C3-CHO: Aldehyde.[1][3]

C4-H: Singlet, deshielded by C3-CHO.

C5-Me: Methyl group.[1][2][3][4]

C6-Br: Bromine.[1][2][3][4][5]

Definitive NMR Protocol
To confirm the structure, you must prove the methyl group is at C5 (adjacent to C4 and C6) and

not C4.[3]

Step 1: 1D

H NMR Assignment (DMSO-

)
10.05 (s, 1H): Aldehyde (-CHO).[1][3]

8.65 (d/s, 1H):H2. Most downfield aromatic signal due to adjacency to Nitrogen and
Carbonyl.[1][3]

8.15 (s, 1H):H4.

2.35 (s, 3H): Methyl (-CH
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).[1][3]

Step 2: The "Kill Shot" Experiment (1D NOE or 2D NOESY)
This is the self-validating step.

Irradiate the Methyl Signal (2.35 ppm).

Observation: You should observe a strong NOE enhancement at H4 (8.15 ppm).[1][3]

Negative Control: You should observe NO enhancement at H2 (8.65 ppm).[1][3]

Reasoning: The C5-Methyl is spatially close to H4 but too distant from H2.[1] If you see

NOE at H2, you likely have the 4-methyl isomer or a different substitution pattern.[1][3]

Part 3: Visualization of Logic & Workflow[3]
Structural Decision Tree
The following diagram illustrates the logic flow for accepting or rejecting a batch based on

spectroscopic data.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromonicotinaldehyde
https://pubs.acs.org/doi/abs/10.1021/ci970440i
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromonicotinaldehyde
https://pubs.acs.org/doi/abs/10.1021/ci970440i
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromonicotinaldehyde
https://pubs.acs.org/doi/abs/10.1021/ci970440i
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromonicotinaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromonicotinaldehyde
https://pubs.acs.org/doi/abs/10.1021/ci970440i
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522184?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude Product
Isolated

1H NMR Analysis
(Identify Aromatic Singlets)

NOE Experiment
(Irradiate Methyl @ 2.4 ppm)

Signals Consistent?

Where is the
NOE Enhancement?

Enhancement at H4 only
(Target: 5-Methyl)

H4 Signal

Enhancement at H2
(Error: 4-Methyl Isomer)

H2 Signal

No Aromatic Enhancement
(Error: 6-Methyl/Other)

None

Click to download full resolution via product page

Figure 1: Logic tree for distinguishing the 5-methyl regioisomer from common byproducts using

NOE spectroscopy.

Integrated Analytical Workflow
This workflow ensures data integrity from synthesis to final release.[1][3]

Synthesis Screening (Triage) Validation (Release)

Reaction
(Vilsmeier/Bromination)

Workup &
Crystallization

LC-MS
(Check M+H: 200/202)

1H NMR
(Purity Check)

2D NMR (NOESY)
(Regio-confirmation)

Pass Melting Point
(Lit: ~66°C) BATCH RELEASE
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Click to download full resolution via product page

Figure 2: Step-by-step analytical workflow from crude synthesis to validated batch release.

Part 4: Experimental Protocols
Sample Preparation for NMR[1][3]

Solvent: DMSO-

is preferred over CDCl

for pyridines to prevent aggregation and sharpen exchangeable protons.[1][3]

Concentration: 10–15 mg in 0.6 mL solvent.

Tube: High-precision 5mm NMR tube (Class A).

Application Case: Suzuki-Miyaura Coupling
To verify the "Performance" claim regarding reactivity, the following protocol demonstrates the

superior utility of the 6-bromo derivative over the 6-chloro analog.

Objective: Coupling with phenylboronic acid to form 5-methyl-6-phenylnicotinaldehyde.

Reagents:

Substrate: 6-Bromo-5-methylnicotinaldehyde (1.0 eq)[1]

Boronic Acid: Phenylboronic acid (1.2 eq)[1][3]

Catalyst: Pd(dppf)Cl

(0.05 eq)[1][3]

Base: K

CO

(2.0 eq)[1][3]
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Solvent: 1,4-Dioxane/Water (4:1)[3]

Procedure:

Charge components into a vial. Degas with

for 5 mins.[1][3]

Heat to 60°C for 2 hours.

Note: The chloro-analog typically requires heating to 100°C or overnight stirring to achieve

comparable conversion.[1]

Monitoring:

Monitor disappearance of starting material (Rt ~ 4.5 min) and appearance of product (M+H

198.1).

Purification:

Dilute with EtOAc, wash with brine.[1][3]

Concentrate and purify via silica flash chromatography (Hex/EtOAc).[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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